molecular formula C21H17N7 B1216493 [N-(2,4-Diaminopteridin-6-YL)-methyl]-dibenz[B,F]azepine

[N-(2,4-Diaminopteridin-6-YL)-methyl]-dibenz[B,F]azepine

Cat. No. B1216493
M. Wt: 367.4 g/mol
InChI Key: NXCCIJQEAKMFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07056911B1

Procedure details

N-[(2,4-Diaminopteridin-6-yl)methyl]dibenz[b,f]azepine (Formula I: Ar=2,4-diaminopteridin-6-yl; W=CH2; X=N; Z=CH═CH; m=n=0) is prepared similarly to N-[(2,4-diaminopteridin-6-yl)methyl]-N,N-diphenylamine as disclosed above, by using dibenz[b,f]azepine (154 mg, 0.8 mmol), NaH (50 mg, 2.1 mmol), and 2,4-diamino-6-bromomethylpteridine hydrobromide (100 mg, 0.3 mmol). The product can be purified by chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
154 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:11]=[C:10]([NH2:12])[C:9]2[C:4](=[N:5][CH:6]=[C:7]([CH2:13][N:14]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)[C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[N:8]=2)[N:3]=1.[CH:27]1C2C=CC3C=CC=CC=3NC=2C=C[CH:28]=1.[H-].[Na+].Br.NC1N=C(N)C2C(=NC=C(CBr)N=2)N=1>>[NH2:1][C:2]1[N:11]=[C:10]([NH2:12])[C:9]2[C:4](=[N:5][CH:6]=[C:7]([CH2:13][N:14]3[C:15]4[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=4[CH:28]=[CH:27][C:22]4[CH:23]=[CH:24][CH:25]=[CH:26][C:21]3=4)[N:8]=2)[N:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC2=NC=C(N=C2C(=N1)N)CN(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
154 mg
Type
reactant
Smiles
C1=CC=CC=2NC3=C(C=CC21)C=CC=C3
Step Three
Name
Quantity
50 mg
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
100 mg
Type
reactant
Smiles
Br.NC1=NC2=NC=C(N=C2C(=N1)N)CBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product can be purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
NC1=NC2=NC=C(N=C2C(=N1)N)CN1C2=C(C=CC3=C1C=CC=C3)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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